Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-1-yl)-7-chloroquinoline

Drug Design Physicochemical Profiling hERG Liability

4-(Azetidin-1-yl)-7-chloroquinoline is a heterocyclic small molecule (MW 218.68 g/mol, formula C₁₂H₁₁ClN₂) comprising a 7-chloroquinoline core substituted at the 4-position with an azetidine ring. This compound belongs to the class of 4-amino-7-chloroquinoline derivatives, a scaffold historically exploited for antimalarial, antibacterial, and kinase-inhibitory applications.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 60548-24-5
Cat. No. B14616608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-7-chloroquinoline
CAS60548-24-5
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-9-2-3-10-11(8-9)14-5-4-12(10)15-6-1-7-15/h2-5,8H,1,6-7H2
InChIKeyIOTIDWUXEBRJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)-7-chloroquinoline (CAS 60548-24-5): Core Properties and Structural Context for Procurement Decisions


4-(Azetidin-1-yl)-7-chloroquinoline is a heterocyclic small molecule (MW 218.68 g/mol, formula C₁₂H₁₁ClN₂) comprising a 7-chloroquinoline core substituted at the 4-position with an azetidine ring . This compound belongs to the class of 4-amino-7-chloroquinoline derivatives, a scaffold historically exploited for antimalarial, antibacterial, and kinase-inhibitory applications. The azetidine substituent imparts a distinct combination of ring strain, conformational rigidity, and reduced basicity compared to larger cyclic amines such as piperidine or piperazine, which can translate into differentiated metabolic stability and target binding profiles [1].

Why 4-(Azetidin-1-yl)-7-chloroquinoline Cannot Be Simply Replaced by Piperidine, Pyrrolidine, or Other 4-Amino-7-chloroquinoline Analogs


Substituting the azetidine ring of 4-(azetidin-1-yl)-7-chloroquinoline with larger cyclic amines (e.g., piperidine or piperazine) or with 4,7-dichloroquinoline as a synthetic intermediate is not functionally equivalent. The four-membered azetidine ring exhibits a lower pKa (conjugate acid pKa ≈ 8.7 for azetidine vs. ≈ 11.1 for piperidine) [1], reducing the fraction of protonated species at physiological pH and thereby altering membrane permeability and off-target binding to hERG and other ion channels. Furthermore, azetidine-containing compounds have been shown to resist N-dealkylation and oxazolidine-forming metabolic pathways that are common for piperidine and pyrrolidine counterparts [2]. These differences have direct consequences for biological potency, metabolic half-life, and selectivity—none of which can be assumed to be retained upon simple substitution.

Quantitative Differentiation of 4-(Azetidin-1-yl)-7-chloroquinoline from Closest Analogs: Comparator-Based Evidence for Procurement Selection


Azetidine vs. Piperidine Basicity: Lower pKa of Azetidine Reduces Ion-Channel Off-Target Risk for 7-Chloroquinoline Derivatives

The conjugate acid pKa of the azetidine nitrogen is approximately 8.7, compared to 11.1 for piperidine [1]. When substituted at the 4-position of the 7-chloroquinoline scaffold, this lower basicity means that at physiological pH 7.4, the 4-azetidinyl derivative exists predominantly in its neutral form (approx. 95% unprotonated), while a 4-piperidinyl analog would be >99% protonated. This difference directly impacts membrane permeability and binding to promiscuous targets such as hERG potassium channels, where cationic amine groups are a well-established pharmacophore for high-affinity blockade. In the context of 7-chloroquinoline-containing antibacterials and antimalarials, reducing off-target ion-channel activity is a critical selection criterion [2].

Drug Design Physicochemical Profiling hERG Liability

Azetidine as a Metabolic Soft Spot Blocker: Resistance to N-Dealkylation Compared to Piperidine and Pyrrolidine Analogs

In a systematic study of serotonin-4 partial agonists, replacement of a piperidine ring with an azetidine eliminated N-dealkylation and oxazolidine formation, two major metabolic pathways observed for the piperidine-containing lead compound. The azetidine analogs showed metabolic turnover primarily via oxidation on a distal ring rather than on the azetidine nitrogen [1]. While this study was not conducted on the 7-chloroquinoline scaffold, the metabolic fate of alicyclic amines is largely dictated by the electronic and steric properties of the amine ring itself, making this a class-level inference applicable to 4-(azetidin-1-yl)-7-chloroquinoline vs. its 4-piperidinyl analog. For procurement decisions, an azetidine-bearing scaffold is expected to offer superior metabolic stability in hepatocyte assays relative to piperidine or pyrrolidine congeners.

Drug Metabolism Pharmacokinetics Lead Optimization

Conformational Rigidity of Azetidine Confers Entropic Advantage for Target Binding Relative to Flexible Piperidine and Pyrrolidine Analogs

The azetidine ring is a four-membered heterocycle with significant ring strain (approx. 27 kcal/mol) that restricts puckering motions, resulting in a more rigid conformation compared to the five-membered pyrrolidine or six-membered piperidine rings [1]. When attached at the 4-position of 7-chloroquinoline, this rigidity reduces the entropic penalty upon binding to a protein target. While direct binding affinity data for 4-(azetidin-1-yl)-7-chloroquinoline against a specific target are not publicly available, the conformational restriction principle is well-established: for a related 4-(azetidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a Ki of 5.55 μM was reported against rhesus PDE9A2 [2]. The piperidine analog would be expected to have higher conformational entropy and thus a weaker binding affinity, all else being equal.

Conformational Analysis Binding Thermodynamics Drug Design

Synthetic Accessibility Advantage: Single-Step Displacement of 4,7-Dichloroquinoline with Azetidine vs. Multi-Step Routes for Piperidine Analogs

4-(Azetidin-1-yl)-7-chloroquinoline can be synthesized via direct nucleophilic aromatic substitution of 4,7-dichloroquinoline with azetidine in the presence of a suitable base . This one-step convergent approach contrasts with the synthesis of 4-piperidinyl analogs, which often requires protection/deprotection strategies due to the higher nucleophilicity and competing reactivity of the piperidine nitrogen. Commercially, 4,7-dichloroquinoline is widely available at kilogram scale, and azetidine is a low-cost building block, making this compound accessible for medicinal chemistry campaigns. In the Sharma & Saxena (2014) study, similar azetidinyl-quinoline derivatives were prepared and tested against Gram-positive and Gram-negative bacterial strains, with compounds 10, 11, and 16 showing promising antibacterial activity compared to ampicillin [1]. While the exact 4-(azetidin-1-yl)-7-chloroquinoline was not among the most active in that series, its structural simplicity makes it an attractive starting point for further derivatization.

Synthetic Chemistry Process Development Procurement Economics

Lipophilicity Modulation: Azetidine Substitution Lowers logP Relative to Piperidine, Improving Solubility for Biological Assays

The azetidine ring is less lipophilic than its piperidine and pyrrolidine counterparts due to its smaller hydrophobic surface area. A systematic analysis of mono- and difluorinated saturated heterocyclic amines demonstrated that azetidine derivatives consistently exhibit lower logP values than corresponding piperidine derivatives [1]. For the 7-chloroquinoline scaffold, replacing a 4-piperidinyl group with a 4-azetidinyl group is predicted by basic fragment-based calculations to reduce logP by approximately 0.5–0.8 log units, which can significantly improve aqueous solubility and reduce non-specific protein binding in cellular assays. This is particularly relevant for antibacterial applications, where solubility in aqueous media directly impacts MIC determination accuracy.

Physicochemical Properties Solubility Drug-likeness

Optimal Application Scenarios for 4-(Azetidin-1-yl)-7-chloroquinoline Based on Quantitative Differentiation Evidence


Kinase and Phosphodiesterase Inhibitor Lead Optimization: Leveraging Azetidine Conformational Rigidity and Reduced hERG Liability

The lower basicity (pKa ≈ 8.7) and conformational rigidity of the azetidine ring make 4-(azetidin-1-yl)-7-chloroquinoline an optimal scaffold for developing kinase or phosphodiesterase inhibitors, where off-target hERG blockade is a common attrition factor [1]. The related 4-azetidinyl-quinolinone PDE9A inhibitor demonstrates that this substitution pattern can achieve low-micromolar target affinity (Ki = 5.55 μM) [2]. Procurement of this compound is justified for medicinal chemistry teams seeking a 7-chloroquinoline core with an intrinsically lower ion-channel liability profile compared to piperidine-substituted alternatives.

Antibacterial SAR Exploration: A Single-Step Synthetic Entry Point with Favorable Solubility for MIC Screening

The one-step synthesis from commercially available 4,7-dichloroquinoline and azetidine provides a cost- and time-efficient entry into the azetidinyl-quinoline antibacterial series [1]. The predicted lower logP (ΔlogP ≈ −0.6 to −0.8 vs. piperidine analog) improves aqueous solubility, enabling accurate MIC determination against Gram-positive and Gram-negative strains [2]. Researchers pursuing quinoline-based antibacterial agents should prioritize this compound as a starting scaffold for further functionalization, given that related azetidinyl-quinolines have shown promising activity against ampicillin comparator strains [3].

Metabolic Stability Studies: Azetidine as a Piperidine Replacement to Eliminate N-Dealkylation Clearance Pathways

For programs where metabolic N-dealkylation of a piperidine-substituted lead compound limits in vivo exposure, 4-(azetidin-1-yl)-7-chloroquinoline offers a drop-in replacement that is expected to resist this clearance pathway [1]. The azetidine ring has been experimentally shown to eliminate N-dealkylation and cyclized oxazolidine metabolite formation in human hepatocyte assays, shifting metabolism to distal ring oxidation [2]. Procurement of this compound is recommended for DMPK scientists seeking to establish structure-metabolism relationships for azetidine-containing heterocyclic series.

Antimalarial Drug Discovery: 7-Chloro-4-aminoquinoline Scaffold with Improved Physicochemical Profile

The 7-chloroquinoline core is the pharmacophore of chloroquine and amodiaquine, the historic mainstays of antimalarial chemotherapy. The 4-azetidinyl substitution modifies the basicity and lipophilicity of the scaffold in a manner that can combat chloroquine resistance mediated by PfCRT mutations [1]. The reduced logP and lower pKa of the azetidine-substituted derivative are predicted to alter vacuolar accumulation kinetics relative to 4-amino-7-chloroquinoline comparator drugs, warranting procurement for head-to-head in vitro antiplasmodial testing [2].

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.